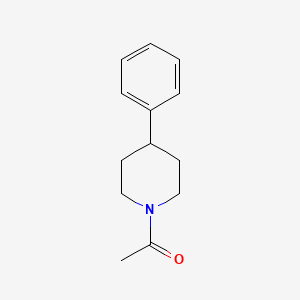

1-(4-Phenylpiperidin-1-yl)ethanone

Descripción

The exact mass of the compound 1-(4-Phenylpiperidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Phenylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Phenylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-phenylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSBGWLMCAVDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Piperidine Medicinal Chemistry

The 4-phenylpiperidine (B165713) substructure, in particular, is a well-established pharmacophore found in a variety of centrally active agents. nih.govwikipedia.org This structural class is most famously associated with potent opioid analgesics, such as pethidine (meperidine) and fentanyl. painphysicianjournal.comwikipedia.org The phenyl group at the 4-position of the piperidine (B6355638) ring is a crucial element for the analgesic activity of these compounds. tandfonline.com Beyond analgesia, 4-phenylpiperidine derivatives have been investigated for a range of other pharmacological activities, including antipsychotic and antidepressant effects. wikipedia.org

The acetylation of the piperidine nitrogen to form 1-(4-Phenylpiperidin-1-yl)ethanone introduces an ethanone (B97240) moiety that can significantly influence the compound's properties and serve as a handle for further chemical modifications. This N-acyl group can alter the basicity of the piperidine nitrogen and its ability to interact with biological targets.

Advanced Spectroscopic and Computational Characterization of 1 4 Phenylpiperidin 1 Yl Ethanone Analogues

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, methods like NMR, FT-IR, and LC-MS provide detailed information about molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Research Findings: For a molecule like 1-(4-Phenylpiperidin-1-yl)ethanone, the ¹H NMR spectrum can be predicted based on the analysis of its constituent parts, such as 4-phenylpiperidine (B165713). chemicalbook.com The spectrum would exhibit distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) ring, and the acetyl group.

Phenyl Protons: The protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. chemicalbook.com

Piperidine Protons: The protons on the piperidine ring would show more complex splitting patterns. The proton at the C4 position (methine proton) would appear as a multiplet. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded due to the electron-withdrawing effect of the acetyl group and would appear as distinct multiplets. The protons at C3 and C5 would also present as multiplets. chemicalbook.com

Acetyl Protons: The methyl protons of the acetyl group would give a sharp singlet, typically appearing in the upfield region around δ 2.1 ppm, which is characteristic of an N-acetyl group.

The ¹³C NMR spectrum would complement this information, showing distinct peaks for the carbonyl carbon of the acetyl group (around δ 169 ppm), the carbons of the phenyl ring, and the carbons of the piperidine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-(4-Phenylpiperidin-1-yl)ethanone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet |

| Piperidine (C4-H) | 2.70 - 2.85 | Multiplet |

| Piperidine (C2-H, C6-H axial) | ~ 3.20 | Multiplet |

| Piperidine (C2-H, C6-H equatorial) | ~ 4.00 | Multiplet |

| Piperidine (C3-H, C5-H) | 1.60 - 1.90 | Multiplet |

| Acetyl (CH₃) | ~ 2.10 | Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Research Findings: The FT-IR spectrum of 1-(4-Phenylpiperidin-1-yl)ethanone is expected to show several characteristic absorption bands that confirm its structure. Analysis of similar structures, like fentanyl analogues and other ketones, provides a basis for these assignments. mmu.ac.uknist.gov

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected to be prominent, typically appearing in the range of 1640-1660 cm⁻¹. mmu.ac.uk

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and acetyl groups would be observed just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring typically appears in the 1200-1100 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring are expected in the fingerprint region, below 900 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands for 1-(4-Phenylpiperidin-1-yl)ethanone

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Amide | 1640 - 1660 | Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2950 | Medium-Strong |

| C-N Stretch | Tertiary Amine | 1100 - 1200 | Medium |

| C-H Bend | Aromatic (oop) | 700 - 850 | Strong |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a highly sensitive technique used for the identification, quantification, and structural elucidation of compounds in complex mixtures. researchgate.net

Research Findings: In the analysis of 1-(4-Phenylpiperidin-1-yl)ethanone, LC-MS would be used to confirm the molecular weight and to study its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. For 1-(4-Phenylpiperidin-1-yl)ethanone (C₁₃H₁₇NO), the expected m/z for the [M+H]⁺ ion would be approximately 204.14.

Tandem mass spectrometry (MS/MS) would be employed to fragment the parent ion, providing structural information. Key fragmentation pathways for analogues often involve the cleavage of the amide bond or fragmentation of the piperidine ring. nih.gov For the title compound, characteristic fragment ions would likely include the loss of the acetyl group (m/z 43) or the phenylpiperidine moiety itself.

Interactive Data Table: Predicted LC-MS Ions for 1-(4-Phenylpiperidin-1-yl)ethanone

| Ion Description | Proposed Formula | Predicted m/z |

| Protonated Molecular Ion | [C₁₃H₁₇NO + H]⁺ | 204.14 |

| Fragment (loss of ketene) | [C₁₁H₁₅N + H]⁺ | 162.12 |

| Fragment (phenylpiperidine) | [C₁₁H₁₄N]⁺ | 160.11 |

| Fragment (acetyl) | [C₂H₃O]⁺ | 43.02 |

Quantum Chemical Calculations and Molecular Modeling

Computational methods provide deep insights into the electronic structure and properties of molecules, complementing experimental data and helping to predict reactivity and stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net

Research Findings: For 1-(4-Phenylpiperidin-1-yl)ethanone analogues, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to optimize the molecular geometry. nih.govrsc.org These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. The computed frequencies can then be compared with the experimental FT-IR spectrum to aid in the assignment of absorption bands to specific vibrational modes. nih.gov DFT also allows for the calculation of electronic properties such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For the title compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net

Research Findings: The analysis of the HOMO and LUMO provides valuable information about the reactivity of a molecule. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In molecules like 1-(4-Phenylpiperidin-1-yl)ethanone, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is often centered on the electron-deficient parts of the molecule. For the title compound, the LUMO is expected to be localized around the carbonyl group of the ethanone (B97240) moiety. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large energy gap indicates high kinetic stability. nih.gov Various quantum chemical parameters, such as chemical hardness, softness, and electrophilicity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Interactive Data Table: Key Quantum Chemical Parameters from FMO Analysis

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is calculated based on the molecule's optimized geometry and electronic structure, typically using methods like Density Functional Theory (DFT).

In the context of 1-(4-phenylpiperidin-1-yl)ethanone and its analogues, MEP maps can elucidate the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding or reactions with biological targets. Studies on similar flavonoid structures have shown that negative MEP regions, often associated with heteroatoms like oxygen and nitrogen, are crucial for their biological activity. nih.gov For instance, the anti-picornavirus activity of certain flavones has been directly linked to the negative MEP values near specific functional groups. nih.gov

For 1-(4-phenylpiperidin-1-yl)ethanone, the MEP map would be expected to show a significant negative potential (typically colored red or yellow) around the carbonyl oxygen of the ethanone group, indicating a prime site for electrophilic attack or hydrogen bond donation. The nitrogen atom of the piperidine ring, while part of an amide linkage, would also contribute to the electrostatic landscape. The phenyl ring, with its delocalized π-electron system, would present a region of nuanced potential, capable of engaging in π-π stacking or cation-π interactions. The precise distribution and intensity of these potential regions can be modulated by substituting different functional groups on the phenyl ring, thereby tuning the molecule's interaction profile.

Table 1: Predicted MEP Characteristics for 1-(4-Phenylpiperidin-1-yl)ethanone

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

| Carbonyl Oxygen | Strong Negative | Electrophilic Attack, Hydrogen Bond Acceptor |

| Phenyl Ring (Face) | Negative | Cation-π Interactions, π-π Stacking |

| Piperidine Nitrogen | Moderate Negative | Hydrogen Bond Acceptor |

| Piperidine/Phenyl Protons | Positive | Nucleophilic Attack, Hydrogen Bond Donor |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wisc.edu This method allows for the quantitative investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, denoted as E(2). uni-muenchen.deresearchgate.net

Furthermore, NBO analysis can quantify the polarization of bonds. For instance, the C=O bond in the ethanone moiety is highly polarized, with significant electron density localized on the oxygen atom. uni-muenchen.de The substitution pattern on the phenyl ring would also influence the electronic landscape. Electron-donating groups would increase the electron density on the phenyl ring, potentially enhancing π-electron donation, while electron-withdrawing groups would have the opposite effect. These intramolecular interactions are critical in determining the molecule's conformation, reactivity, and spectroscopic properties. researchgate.net

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for an Amide System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | High | n → π* (Amide Resonance) |

| σ (C-C) | σ* (C-N) | Moderate | σ → σ* (Hyperconjugation) |

| π (C=C)phenyl | π* (C=O) | Variable | π → π* (Conjugation) |

Note: E(2) values are qualitative and depend on the specific molecular geometry and computational level.

Non-Linear Optical (NLO) Properties and Dipole Moment Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optical data storage, signal processing, and telecommunications. nih.gov Organic molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) often display promising NLO properties. malayajournal.org The key parameters used to characterize a molecule's NLO response are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). espublisher.com

Computational studies using Density Functional Theory (DFT) are frequently employed to predict the NLO properties of novel compounds. malayajournal.orgespublisher.com For analogues of 1-(4-phenylpiperidin-1-yl)ethanone, the presence of a donor (the phenylpiperidine moiety) and an acceptor (the acetyl group) connected through a system that allows for charge transfer suggests potential for NLO activity. The magnitude of the first-order hyperpolarizability (β), a measure of the second-order NLO response, is particularly sensitive to the degree of ICT.

The introduction of strong electron-donating or electron-withdrawing groups on the phenyl ring can significantly enhance the dipole moment and hyperpolarizability. researchgate.net For instance, adding an electron-donating group like -NH2 or -OCH3 to the phenyl ring and/or an electron-withdrawing group like -NO2 in conjugation with the acetyl group would likely increase the ICT character and, consequently, the β value. Calculations on similar systems have shown that strategic substitutions can increase the hyperpolarizability by orders of magnitude compared to standard reference materials like urea. malayajournal.orgespublisher.com

Table 3: Predicted NLO Properties of Substituted 1-(4-Phenylpiperidin-1-yl)ethanone Analogues

| Substituent (on Phenyl Ring) | Dipole Moment (μ) (Debye) | First-Order Hyperpolarizability (β) (esu) | NLO Potential |

| -H (Unsubstituted) | Moderate | Moderate | Baseline |

| -NO2 (Electron-Withdrawing) | High | High | Enhanced |

| -NH2 (Electron-Donating) | High | High | Enhanced |

Note: Values are predictive and relative. Actual values require specific quantum chemical calculations.

Thermal Studies and Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational method used to explore the conformational landscape of a molecule. arxiv.org By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map can be generated, revealing the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. rsc.orgrsc.org This information is crucial for understanding a molecule's flexibility, its predominant shapes at different temperatures, and how its conformation might change upon binding to a receptor.

For 1-(4-phenylpiperidin-1-yl)ethanone, the key flexible bonds are the C-N bond of the piperidine ring and the C-C bond connecting the phenyl and piperidine rings. The rotation around the C(piperidine)-N(amide) bond is expected to have a significant energy barrier due to the partial double bond character from amide resonance. The most significant conformational flexibility will arise from the rotation of the phenyl group relative to the piperidine ring and the puckering of the piperidine ring itself (which typically adopts a chair conformation).

A PES scan would likely identify two main low-energy regions corresponding to different orientations of the phenyl group (e.g., axial vs. equatorial attachment to the piperidine chair). The analysis would quantify the energy differences between these conformers and the rotational barriers, providing insight into the molecule's dynamic behavior in solution. Such studies are essential for selecting the correct bioactive conformation for subsequent molecular docking simulations. researchgate.net

In Silico Approaches for Molecular Interaction Prediction

Molecular Docking Studies with Protein Targets

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein. nih.gov This technique is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Analogues of 1-(4-phenylpiperidin-1-yl)ethanone, particularly those containing piperidine or piperazine (B1678402) scaffolds, have been identified as potential ligands for the sigma-1 receptor (σ1R), a protein overexpressed in various cancer cells. rsc.orgnih.gov Docking studies are performed by placing the ligand into the binding site of the protein's crystal structure (obtained from a database like the Protein Data Bank, PDB) and using a scoring function to estimate the binding free energy.

For example, a study involving the fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), docked into the σ1R (PDB ID: 5HK1), revealed a strong binding affinity. nih.gov The docking analysis identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket, which stabilize the ligand-receptor complex. The quality of the docking pose is often further validated using molecular dynamics (MD) simulations to assess the stability of the complex over time. rsc.org

Table 4: Example Molecular Docking Results for a 1-(4-Phenylpiperidin-1-yl)ethanone Analogue

| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| FEt-PPZ | Sigma-1 Receptor (σ1R) | 5HK1 | -9.4 | Tyr103, Glu172, Trp164 |

Source: Data derived from studies on similar piperazine analogues. nih.gov

Global Chemical Reactivity Descriptors Assessment

The key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large gap indicates high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. edu.krd

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to charge transfer (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Table 5: Calculated Global Reactivity Descriptors (Illustrative)

| Molecule/Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

| Analogue A | -6.5 | -1.5 | 5.0 | 2.5 | 0.20 |

| Analogue B (with EDG) | -6.2 | -1.4 | 4.8 | 2.4 | 0.21 |

| Analogue C (with EWG) | -6.8 | -1.9 | 4.9 | 2.45 | 0.20 |

Note: These values are for illustrative purposes and represent typical trends. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Structure Activity Relationship Sar Studies and Rational Design Principles for 1 4 Phenylpiperidin 1 Yl Ethanone Derivatives

Elucidation of Key Structural Features for Biological Activity

Influence of the Phenylpiperidinyl Moiety on Receptor Selectivity

The 4-phenylpiperidine (B165713) core is a well-established pharmacophore found in numerous centrally acting agents, including opioids and dopamine (B1211576) receptor ligands. nih.gov The orientation and substitution of the phenyl ring on the piperidine (B6355638) scaffold are critical determinants of receptor selectivity.

The nature of the substituent on the piperidine nitrogen plays a crucial role in directing the molecule's interaction with different receptor systems. For instance, in the broader class of 4-phenylpiperidines, an aralkyl substituent on the piperidine nitrogen is often associated with potent opioid analgesic activity. nih.gov In contrast, modifications leading to compounds like 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine have been shown to yield functional dopamine D2 receptor antagonists. nih.gov This highlights the pivotal role of the N-substituent in dictating receptor preference.

The substitution pattern on the 4-phenyl ring also significantly impacts selectivity. For example, within the 4-phenylpiperidine class, certain substitutions can steer the molecule towards sigma receptors, which are implicated in a variety of neurological functions. Molecules with piperidine or piperazine (B1678402) substructures have demonstrated high binding affinity for the sigma-1 receptor. nih.govnih.gov

Impact of Substituent Modifications on Efficacy and Physicochemical Properties

The introduction of substituents on both the phenyl and piperidine rings can dramatically alter the efficacy and physicochemical properties of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives. These modifications can influence factors such as receptor binding affinity, intrinsic activity (agonist vs. antagonist), and drug-like properties like lipophilicity and metabolic stability.

A quantitative structure-activity relationship (QSAR) study on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists revealed that specific molecular descriptors are correlated with analgesic activity. nih.gov This suggests that electronic and steric properties of substituents play a significant role in determining efficacy. For instance, in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, a 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea derivative showed a marked increase in potency and pharmacokinetic parameters compared to its adamantane (B196018) analogue. nih.gov

The following table illustrates the general impact of substituent modifications on the activity of 4-phenylpiperidine derivatives, which can be extrapolated to the 1-(4-phenylpiperidin-1-yl)ethanone scaffold.

| Modification Site | Substituent Type | General Impact on Activity/Properties |

| Piperidine Nitrogen (N1) | Small alkyl groups | May favor dopamine receptor affinity. nih.gov |

| Aralkyl groups (e.g., phenethyl) | Often enhances opioid receptor affinity. nih.gov | |

| Acyl groups (e.g., ethanone) | Modulates activity and can influence selectivity. | |

| Phenyl Ring (C4) | Electron-withdrawing groups | Can influence receptor binding affinity and selectivity. |

| Electron-donating groups | Can alter electronic distribution and impact receptor interactions. | |

| Hydroxyl groups | May introduce hydrogen bonding capabilities, affecting potency. | |

| Piperidine Ring | Methyl groups | Can introduce steric hindrance and affect conformation. |

Conformational Aspects and Their Role in Potency and Selectivity

The three-dimensional conformation of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives is a critical factor in their ability to bind to specific receptor targets with high affinity and selectivity. The relative orientation of the phenyl ring with respect to the piperidine ring (axial vs. equatorial) can significantly influence biological activity.

Computational studies on 4-phenylpiperidine analgesics have shown that while phenyl equatorial conformations are generally preferred, phenyl axial conformers can be energetically accessible and may be responsible for the enhanced potency observed with certain substitutions, such as a meta-hydroxy group on the phenyl ring. The stability of these conformers can be influenced by other substituents on the piperidine ring. For example, a methyl group in the beta configuration on the piperidine ring can destabilize phenyl axial conformers due to steric hindrance.

Optimization Strategies for Pharmacological Efficacy

The rational design of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives with improved pharmacological profiles involves a multi-pronged approach, focusing on modulating lipophilicity and enhancing receptor selectivity.

Lipophilicity Modulation in Design

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier for CNS-acting agents. researchgate.net

For CNS drugs, a moderate level of lipophilicity is often optimal. Highly lipophilic compounds may exhibit increased non-specific binding to plasma proteins and be more susceptible to rapid metabolism, while very polar compounds may have poor membrane permeability. researchgate.net In the design of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives, lipophilicity can be fine-tuned by introducing or modifying substituents. For instance, the addition of polar functional groups can decrease lipophilicity, while extending alkyl chains or adding halogen atoms can increase it.

The following table provides a conceptual overview of how lipophilicity can be modulated in this scaffold.

| Modification Strategy | Example Substituent | Expected Impact on Lipophilicity (logP) |

| Increase Lipophilicity | Alkyl chains (e.g., propyl, butyl) | Increase |

| Halogens (e.g., Cl, F) | Increase | |

| Aromatic rings | Significant Increase | |

| Decrease Lipophilicity | Hydroxyl (-OH) | Decrease |

| Carboxyl (-COOH) | Significant Decrease | |

| Amine (-NH2) | Decrease |

A study on benzophenone-type inhibitors of P-glycoprotein, which share some structural similarities with the 4-phenylpiperidine scaffold, demonstrated a correlation between biological activity and the lipophilicity of the compounds. nih.gov This highlights the importance of optimizing this parameter for desired pharmacological effects.

Receptor Selectivity Enhancement

Achieving selectivity for a specific receptor subtype while minimizing off-target effects is a primary goal in drug design. For 1-(4-Phenylpiperidin-1-yl)ethanone derivatives, enhancing receptor selectivity can be achieved through several strategies.

One approach is to introduce substituents that create specific interactions with unique residues in the binding pocket of the target receptor. For example, to enhance selectivity for a particular dopamine receptor subtype, modifications can be made to the phenyl ring or the N-acyl group to exploit differences in the amino acid composition of the binding sites between D1, D2, and other dopamine receptors.

Another strategy involves rigidification of the molecule to lock it into a conformation that is preferentially recognized by the desired receptor. This can be achieved by introducing cyclic constraints or bulky groups that restrict rotational freedom.

Furthermore, exploring different bioisosteric replacements for the phenyl or acetyl moieties can lead to novel derivatives with improved selectivity profiles. For example, replacing the phenyl ring with a heteroaromatic ring can alter the electronic and steric properties of the molecule, potentially leading to a different receptor interaction profile.

Rational Design of Analogues for Targeted Molecular Interactions

The rational design of analogues based on the 1-(4-phenylpiperidin-1-yl)ethanone scaffold is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. This process involves the systematic modification of the core structure and the analysis of the resulting effects on biological activity, a practice known as Structure-Activity Relationship (SAR) studies. By understanding how different chemical substitutions on the phenyl and piperidine rings interact with biological targets, researchers can tailor molecules for specific therapeutic applications.

The 4-phenylpiperidine framework serves as a versatile scaffold in drug discovery, with derivatives showing activity at a range of biological targets, including opioid receptors and various enzymes. The design of new analogues often focuses on modifying three key areas: the acyl group on the piperidine nitrogen, the phenyl ring at the 4-position, and the piperidine ring itself.

Research into related 4-phenylpiperidine compounds has demonstrated that substitutions on the phenyl ring play a crucial role in binding affinity and selectivity. For instance, in the development of mu opioid receptor agonists, modifications to the phenyl group have been shown to significantly influence activity. Similarly, for acetylcholinesterase inhibitors based on a 1-benzyl-4-substituted piperidine core, the nature and position of substituents on the benzyl (B1604629) group are critical for potent inhibition. nih.gov

The substituent on the piperidine nitrogen is another key determinant of biological activity. In the case of 1-(4-phenylpiperidin-1-yl)ethanone, the acetyl group can be replaced with other functionalities to explore different binding modes and target interactions. For example, replacing the acetyl group with larger aralkyl groups has been a strategy in developing potent sigma receptor ligands from 1-aralkyl-4-benzylpiperidine derivatives. researchgate.net

Furthermore, the piperidine ring can be incorporated into more rigid or conformationally constrained systems to enhance affinity and selectivity. This approach was successful in the design of acetylcholinesterase inhibitors, where embedding the piperidine-related moiety within an indanone structure led to highly potent compounds. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These techniques allow for the prediction of how newly designed analogues will bind to their target and help to prioritize the synthesis of the most promising compounds. For example, in the study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA, computational approaches were used to guide the synthesis of analogues with improved properties. nih.gov

The following table summarizes key research findings from studies on structurally related piperidine derivatives, providing insights that can guide the rational design of novel 1-(4-phenylpiperidin-1-yl)ethanone analogues.

| Compound Series | Target | Key Findings on Rational Design | Reference |

| 4-Phenylpiperidine derivatives | Mu Opioid Receptor | The 4-phenylpiperidine scaffold is a key component for agonistic activity. Modifications are designed to explore the therapeutic potential analogous to loperamide. | nih.govresearchgate.net |

| 1-Benzyl-4-substituted piperidines | Acetylcholinesterase | Replacement of a flexible side chain with a rigid indanone moiety can maintain or improve potency. Dimethoxy substitution on the indanone ring was found to be optimal for activity. | nih.gov |

| Piperidine derivatives | Mycobacterium tuberculosis MenA | Diversity-oriented synthesis was used to create a large library of analogues. Physicochemical and drug-like properties were improved while retaining anti-TB potency through systematic modifications. | nih.gov |

| 1-Aralkyl-4-benzylpiperidine derivatives | Sigma Receptors | The nature of the aralkyl group on the piperidine nitrogen is a key driver of sigma-1 receptor affinity, with hydrophobic interactions playing a significant role. | researchgate.net |

Mechanistic Investigations of Biological Activity of 1 4 Phenylpiperidin 1 Yl Ethanone and Its Derivatives Pre Clinical and in Vitro

Neurotransmitter Receptor Modulation

Dopamine (B1211576) Receptor Binding and Selectivity

Derivatives of 1-(4-phenylpiperidin-1-yl)ethanone have been extensively studied for their interaction with dopamine receptors, particularly the D2 subtype. The 4-phenylpiperidine (B165713) scaffold is a key structural feature for many dopamine receptor ligands. acs.org

Modification of the partial dopamine D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol, led to the development of novel functional D2 antagonists. acs.org One such derivative, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), exhibits low-affinity competitive binding to the D2 receptor in vitro. acs.orgnih.gov Unlike traditional D2 antagonists, pridopidine has a unique "dopaminergic stabilizer" characteristic due to its "agonist-like" kinetic profile combined with a lack of intrinsic activity, allowing it to modulate receptor activity based on local dopamine concentrations. acs.orgnih.gov

Structure-activity relationship (SAR) studies have been instrumental in developing derivatives with high selectivity for the D3 receptor over the D2 receptor. For instance, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, which share structural similarities, showed high affinity for the D3 receptor (Ki values <10 nM) with D2R/D3R selectivity ratios ranging from 5.4 to 56-fold. acs.org Further modifications have led to compounds with even greater selectivity, with some exhibiting over 100-fold selectivity for the D3 receptor. semanticscholar.org

Table 1: Dopamine Receptor Binding Data for Selected 4-Phenylpiperidine Derivatives

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity | Key Finding |

|---|---|---|---|---|

| Pridopidine | D2 | Low affinity | - | Functional state-dependent D2 antagonism. acs.orgnih.gov |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazine series | D3, D2 | <10 nM (D3) | 5.4- to 56-fold for D3 over D2 | High affinity for D3 receptor. acs.org |

| HY-3-24 | D3, D2 | 0.67 nM (D3), 86.7 nM (D2) | ~129-fold for D3 over D2 | High affinity and selectivity for D3 receptor. semanticscholar.org |

Serotonin (B10506) Receptor Interactions (e.g., 5-HT2AR)

The serotonin 2A receptor (5-HT2A) is a significant target for derivatives of 1-(4-phenylpiperidin-1-yl)ethanone. Many of these compounds exhibit high affinity for this receptor, a characteristic often associated with atypical antipsychotics. nih.gov The balance of affinity between D2 and 5-HT2A receptors is a critical factor in the pharmacological profile of these agents. nih.gov

For example, a series of novel long-chain arylpiperazines bearing a coumarin (B35378) fragment were synthesized and showed high affinity for both D2 and 5-HT2A receptors. nih.gov Similarly, derivatives of 4-phenylcyclohexane-5-spirohydantoin and 5-methyl-5-phenylhydantoin (B155086) linked to various arylpiperazine moieties have been developed as 5-HT2A receptor antagonists. nih.govnih.gov These studies highlight the potential of the phenylpiperidine and related arylpiperazine scaffolds in designing potent 5-HT2A receptor ligands. nih.govnih.gov

Table 2: Serotonin 5-HT2A Receptor Interaction for Selected Phenylpiperidine/Arylpiperazine Derivatives

| Compound Class | Receptor Target | Finding |

|---|---|---|

| Long-chain arylpiperazines with coumarin | 5-HT2A, D2 | High affinity for both receptors. nih.gov |

| Hydantoin derivatives with arylpiperazine | 5-HT2A | Antagonistic effect at 5-HT2A receptors. nih.govnih.gov |

| 2,5-dimethoxy-phenylpiperidines | 5-HT2A | Identified as a new class of 5-HT2A receptor agonists. acs.org |

NMDA Receptor Antagonism (GluN2B-containing)

A significant finding in the study of 1-(4-phenylpiperidin-1-yl)ethanone derivatives is their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly at those containing the GluN2B subunit. nih.gov This is noteworthy as extrasynaptic NMDA receptors are often enriched with the GluN2B subunit and are implicated in excitotoxic processes. nih.gov

Selective antagonists of GluN2B-containing NMDA receptors have shown potential in preclinical models. nih.gov Ifenprodil, a well-known GluN2B-selective antagonist, shares the 4-phenylpiperidine core structure. google.com It binds at the interface between the GluN1 and GluN2B subunits of the NMDA receptor. nih.gov Novel piperazine (B1678402) derivatives have also been developed as negative allosteric modulators that show enhanced binding affinity to GluN2B under acidic conditions, which is relevant to ischemic tissue. nih.gov

Table 3: NMDA Receptor Antagonism by Phenylpiperidine Derivatives

| Compound/Class | Receptor Target | Binding Site | Key Finding |

|---|---|---|---|

| Ifenprodil | GluN2B-containing NMDA | Interface of GluN1 and GluN2B subunits | Selective antagonist. google.comnih.gov |

| Novel Piperazine Derivatives | GluN2B-containing NMDA | Allosteric site | Enhanced binding affinity under acidic conditions. nih.gov |

| 3-Benzazepine Derivatives | GluN2B-containing NMDA | Ifenprodil binding site | Potent and selective ligands. researchgate.net |

Sigma Receptor Ligand Activity (e.g., σ2 receptor)

Derivatives of 1-(4-phenylpiperidin-1-yl)ethanone are prominent as high-affinity ligands for sigma receptors, with many showing selectivity for the σ2 subtype. nih.govacs.org Sigma receptors are intracellular chaperone proteins implicated in various cellular processes and are a target for novel therapeutics. acs.orgnih.gov

The 4-phenylpiperidine moiety is a recognized pharmacophore for sigma receptor binding. nih.gov Numerous derivatives have been synthesized that bind to sigma receptors with high affinity (Ki values in the 1-10 nM range) and exhibit low affinity for other receptors like dopamine and phencyclidine receptors. nih.gov Research has also identified fenpropimorph-derived compounds with a similar scaffold that show a preference for the σ2 receptor subtype. nih.gov The overexpression of σ2 receptors in some cancer cells makes these ligands potential candidates for cytotoxic agents. acs.orgnih.gov

Table 4: Sigma Receptor Binding for Phenylpiperidine and Related Derivatives

| Compound Class | Receptor Target | Binding Affinity (Ki) | Key Finding |

|---|---|---|---|

| Novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives | Sigma receptors | 1-10 nM | High affinity and selectivity over dopamine and phencyclidine receptors. nih.gov |

| Fenpropimorph-derived compounds | σ1 and σ2 receptors | High nanomolar to micromolar range for σ2 | Slight preference for the σ2 receptor subtype. nih.gov |

| Piperidine (B6355638) and piperazine-based derivatives | σ1 and σ2 receptors | Sub-nanomolar for σ1 in some cases | S1R antagonism is crucial for their antiallodynic effects. unict.it |

Kappa Opioid Receptor Antagonism

Certain derivatives based on the 4-phenylpiperidine structure have been identified as antagonists of the kappa opioid receptor (KOR). nih.govnih.gov The KOR system is involved in mood, stress, and addiction, making KOR antagonists a promising area for therapeutic development. nih.govfrontiersin.orgnih.gov

For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of opioid antagonists where the (3R,4R)-enantiomer is the most potent. nih.gov All N-substituted analogs in this series, including the N-methyl derivative, act as pure antagonists. nih.gov The discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines also act as pure opioid receptor antagonists further expands this class of compounds. nih.gov These findings demonstrate that the 4-phenylpiperidine and related piperazine scaffolds are versatile templates for developing KOR antagonists. nih.govnih.gov

Table 5: Kappa Opioid Receptor Antagonism by Phenylpiperidine and Phenylpiperazine Derivatives

| Compound Class | Receptor Target | Activity | Key Finding |

|---|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | KOR | Pure antagonists | The (3R,4R)-enantiomer is the most potent. nih.gov |

| 1-substituted 4-(3-hydroxyphenyl)piperazines | KOR, μ, δ | Pure antagonists | Low nanomolar potencies at μ, δ, and κ receptors. nih.gov |

| LY2795050 | KOR | Antagonist | Rapid onset and short duration of action. frontiersin.org |

Enzymatic Inhibition Studies

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. The inhibition of NAPE-PLD can modulate the levels of NAEs, which are involved in various physiological processes.

Research has led to the identification of small-molecule inhibitors of NAPE-PLD. For instance, the quinazoline (B50416) sulfonamide derivative, ARN19874, was identified as the first small-molecule inhibitor of this enzyme. nih.gov Structure-activity relationship studies of pyridyl-phenyl derivatives revealed that the position of the pyridyl nitrogen is crucial for inhibitory potency. Specifically, 3-pyridyl and 4-pyridyl derivatives demonstrated a significant increase in potency, suggesting an interaction with a recognition site in NAPE-PLD. nih.gov

Further medicinal chemistry efforts led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov Optimization of a hit compound from a high-throughput screening campaign resulted in LEI-401, which exhibited a Ki of 0.027 μM for human NAPE-PLD. nih.gov The key structural modifications included replacing a morpholine (B109124) with a (S)-3-hydroxypyrrolidine and an N-methylphenethylamine with a (S)-3-phenylpiperidine. nih.gov

| Compound | Target | Ki (μM) |

| LEI-401 | hNAPE-PLD | 0.027 |

| Compound 2 | hNAPE-PLD | 0.30 |

| Compound 7 | hNAPE-PLD | 0.086 |

| Compound 8 | hNAPE-PLD | 0.11 |

| Compound 9 | hNAPE-PLD | 0.094 |

This table summarizes the in vitro inhibitory activity of LEI-401 and related compounds against human NAPE-PLD (hNAPE-PLD). nih.gov

DNA Topoisomerase II Inhibition

DNA topoisomerase II is an essential enzyme that modulates the topology of DNA and is a validated target for anticancer drugs. Some derivatives of 1-(4-phenylpiperidin-1-yl)ethanone have been investigated for their ability to inhibit this enzyme.

Bisdioxopiperazines like ICRF-159 and ICRF-193 are known inhibitors of DNA topoisomerase II. nih.gov Studies in Saccharomyces cerevisiae have confirmed that DNA topoisomerase II is the primary cellular target of these compounds. nih.gov Unlike etoposide (B1684455) and amsacrine, which stabilize the covalent enzyme-DNA intermediate, bisdioxopiperazines inhibit the enzyme without this stabilization. nih.gov

Novel synthesized compounds, including podophenazine and its derivatives, have also been evaluated as DNA topoisomerase II inhibitors. nih.gov Specifically, 4'-O-demethyl-4β-(4'''-nitroanilino)-4-desoxypodophenazine and its dichloro-derivative showed potent inhibition of KB cells. nih.gov However, their mechanism of enzyme inhibition appears to be different from that of etoposide. nih.gov

Tyrosinase Monophenolase and Diphenolase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. nih.gov A variety of compounds, including those with a phenylpiperidine scaffold, have been explored as tyrosinase inhibitors. mdpi.compreprints.org

A novel series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov Among them, a compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring demonstrated significant inhibition with an IC50 value of 72.55 μM and exhibited a mixed-type inhibition mechanism. nih.govresearchgate.net

Computational studies have provided insights into the binding of arylpiperidine and arylpiperazine derivatives to the tyrosinase active site, highlighting the importance of van der Waals interactions for their inhibitory mechanism. preprints.org Furan-chalcone derivatives have also been identified as potent tyrosinase inhibitors, with one compound exhibiting IC50 values of 0.0433 μM for monophenolase and 0.28 μM for diphenolase activity. nih.gov

| Compound | Enzyme Activity | IC50 (μM) |

| Furan-chalcone derivative 8 | Monophenolase | 0.0433 |

| Furan-chalcone derivative 8 | Diphenolase | 0.28 |

| Kojic Acid (Standard) | Monophenolase | 19.97 |

| Kojic Acid (Standard) | Diphenolase | 33.47 |

This table compares the tyrosinase inhibitory activity of a potent furan-chalcone derivative with the standard inhibitor, kojic acid. nih.gov

Antimicrobial and Anticancer Activity Profiling

Antibacterial Efficacy (e.g., against Pseudomonas aeruginosa, Escherichia coli, Mycobacterium tuberculosis)

Derivatives of 1-(4-phenylpiperidin-1-yl)ethanone have shown promise as antibacterial agents. A high-throughput screening of a chemical library against Mycobacterium tuberculosis identified 4-phenyl piperidines as a promising chemotype with anti-tubercular activity. nih.gov The initial hits from this screen had MIC values ranging from 6.3 to 23 μM. nih.gov Structure-activity relationship studies revealed that resistance to these compounds was associated with mutations in the MmpL3 gene. nih.gov

Naphthoquinone derivatives incorporating a pyrazole (B372694) ring have also been synthesized and evaluated for their antibacterial properties. One such derivative showed activity against Klebsiella pneumoniae and Escherichia coli. nih.gov

Antifungal Efficacy (e.g., against Candida albicans Hsp90 NBD protein)

The emergence of drug-resistant fungal strains, particularly Candida albicans, necessitates the development of new antifungal agents. The molecular chaperone Hsp90 has been identified as a key factor in the development of drug resistance in C. albicans. nih.gov

Inhibition of Hsp90 function has been shown to sensitize multi-drug resistant strains of C. albicans to antifungal drugs. nih.gov This suggests that targeting Hsp90, potentially with compounds derived from the 1-(4-phenylpiperidin-1-yl)ethanone scaffold, could be a viable therapeutic strategy. Hsp90's role in resistance is linked to its regulation of the calcineurin signaling pathway. plos.org Compromising Hsp90 function has been demonstrated to enhance the efficacy of echinocandins, a class of antifungal drugs, both in vitro and in a murine model of disseminated candidiasis. plos.org

Furthermore, synthesized (1,4)-naphthoquinono[3,2-c]-1H-pyrazoles and their hydroquinone (B1673460) derivatives have been evaluated for their antifungal activity. One of the synthesized compounds exhibited in vitro activity against Candida albicans and Cryptococcus neoformans. nih.gov

Anticancer Activity against Specific Cell Lines (e.g., Ovarian Cancer, Lung Cancer, Prostate Cancer)

Derivatives of 1-(4-Phenylpiperidin-1-yl)ethanone and related heterocyclic structures have been the focus of significant preclinical and in vitro research to determine their potential as anticancer agents. Studies have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those of the ovaries, lungs, and prostate.

Ovarian Cancer: Certain quinone-based compounds have shown efficacy against various ovarian cancer cell lines. For instance, the compound ABQ-3 was found to be effective against IGROV1, OVCAR-3, OVCAR-4, OVCAR-8, and the multidrug-resistant NCI/ADR-RES cell lines. mdpi.com Additionally, ciprofloxacin-derived 1,3,4-thiadiazole (B1197879) analogs have been investigated for their anticancer properties. Among these, 4-fluorobenzyl derivatives exhibited potent activity against the SKOV-3 ovarian cancer cell line, with IC50 values indicating significant cytotoxicity. acs.org

Lung Cancer: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a pyridinium (B92312) derivative, has demonstrated highly selective and potent anticancer activity against the human non-small cell lung adenocarcinoma cell line A549. acs.org The cytotoxic effect of MPP+ in A549 cells was dose-dependent and significantly depleted total glutathione (B108866) levels. acs.org Other studies have shown that quinone-based compounds like ABQ-3 inhibit the growth of the HOP-92 non-small cell lung cancer (NSCLC) cell line. mdpi.com Furthermore, derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole have been screened for antiproliferative activity against the A549 lung cancer cell line. acs.orgfrontiersin.org

Prostate Cancer: A variety of derivatives have shown promise against prostate cancer cell lines. Flurbiprofen-thioether derivatives were evaluated against androgen-independent (PC-3, DU-145) and androgen-sensitive (LNCaP) human prostate cancer cell lines, with some compounds showing remarkable anticancer and apoptotic activities. nih.gov Similarly, substituted 1,4-naphthoquinones displayed potent antiproliferative activity against the DU-145 prostate cancer cell line, with some compounds having IC50 values in the low micromolar range. In other research, new Nilutamide-isoxazole hybrids were synthesized and tested, with several compounds showing greater activity against the DU-145 cell line than the standard drug 5-Fluoro Uracil.

Table 1: Anticancer Activity of 1-(4-Phenylpiperidin-1-yl)ethanone Analogues and Related Derivatives

| Compound Class/Derivative | Cancer Type | Cell Line(s) | Key Finding (e.g., IC50, Activity) | Source(s) |

|---|---|---|---|---|

| Quinone derivative (ABQ-3) | Ovarian | IGROV1, OVCAR-3, OVCAR-4, OVCAR-8, NCI/ADR-RES | Demonstrated susceptibility at 10 µM screening. | mdpi.com |

| Ciprofloxacin-derived 1,3,4-thiadiazole | Ovarian | SKOV-3 | 4-fluorobenzyl derivative IC50 = 3.58 µM. | acs.org |

| 1-methyl-4-phenylpyridinium (MPP+) | Lung (NSCLC) | A549 | Significant dose-dependent cell death. | acs.org |

| Quinone derivative (ABQ-3) | Lung (NSCLC) | HOP-92 | Demonstrated susceptibility at 10 µM screening. | mdpi.com |

| Flurbiprofen-thioether derivatives | Prostate | PC-3, DU-145, LNCaP | Showed remarkable anticancer and apoptotic activities. | nih.gov |

| 1,4-Naphthoquinone derivatives (PD9, PD10, etc.) | Prostate | DU-145 | IC50 values of 1–3 μM. | |

| Nilutamide-isoxazole hybrids (5f, 5h, 5k) | Prostate | DU-145 | Showed greater activity than 5-Fluoro Uracil (IC50 <30 mM). |

Interaction with Drug Resistance Proteins (e.g., ATP-dependent translocase ABCB1, MmpL3)

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps that expel therapeutic agents from cancer cells. Mechanistic studies have investigated how phenylpiperidine-based compounds interact with these resistance-conferring proteins.

Interaction with ATP-dependent translocase ABCB1 (P-glycoprotein): The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp), is a primary mediator of MDR in cancer. It functions as a broad-spectrum efflux pump, reducing the intracellular concentration of various chemotherapeutic drugs. Many opioid analgesics with a phenylpiperidine core are known substrates of P-gp. This interaction limits their ability to cross the blood-brain barrier and can be a source of drug-drug interactions. For example, loperamide, a potent synthetic opioid agonist with a 4-phenylpiperidine structure, is actively extruded from the central nervous system by P-gp, which negates its central analgesic effects. The development of phenylpiperidine derivatives that are not P-gp substrates or that act as P-gp inhibitors is a key strategy to overcome MDR. Research has focused on identifying new inhibitors of ABCB1 to enhance the efficacy of co-administered anticancer drugs.

Interaction with MmpL3: The Mycobacterium mycolate transporter MmpL3 is an essential protein for the viability of Mycobacterium tuberculosis and a target for novel antitubercular agents. Although not directly related to cancer, the study of MmpL3 provides a model for understanding how piperidine-containing molecules can inhibit essential transport proteins involved in drug resistance. Research has shown that piperidinol-based compounds, such as PIPD1, can directly inhibit the flippase activity of MmpL3. This inhibition disrupts the transport of mycolic acids, which are crucial components of the mycobacterial cell wall, leading to rapid bacterial death. Structural and mechanistic studies confirm a direct interaction between these inhibitors and the MmpL3 protein, with resistance mutations often appearing in the MmpL3 gene. The lipophilic nature of these inhibitors is thought to facilitate their partitioning into the cell membrane where they can interact with the transmembrane domains of the MmpL3 transporter.

Modulation of MicroRNA (miRNA) Maturation and siRNA Pathways

While direct modulation of microRNA (miRNA) maturation pathways by 1-(4-phenylpiperidin-1-yl)ethanone itself is not extensively documented, the broader piperidine scaffold plays a crucial role in the development of delivery systems for therapeutic small interfering RNAs (siRNAs). The RNA interference (RNAi) pathway, mediated by siRNA, allows for the specific silencing of disease-causing genes and is a promising strategy in cancer therapy. mdpi.com However, the clinical application of siRNA is limited by its instability and poor cellular uptake. mdpi.com

Piperidine-containing molecules are being integrated into nanocarriers to overcome these barriers. Novel phosphorus-containing dendrimers with terminal piperidine cationic groups have been designed as effective vectors for siRNA. mdpi.com These dendrimers bind to siRNA molecules, protect them from degradation, and facilitate their uptake into cancer cells, achieving significantly higher transfection efficiency than standard agents. mdpi.com In one study, a cocktail of siRNAs targeting anti-apoptotic genes, when delivered by a piperidine-dendrimer, led to the almost complete elimination of cervical carcinoma cells. mdpi.com

Furthermore, piperazine-based compounds that feature piperidine rings have been developed to promote electrostatic interactions with negatively charged siRNA, enabling their entrapment and delivery. Similarly, a phenyl sulfonyl piperidine compound, PSP205, has been shown to work synergistically with siRNA to knock down the expression of specific proteins in colon cancer cells. nih.gov These findings establish that while not directly altering miRNA biogenesis, piperidine and its derivatives are key components in advanced therapeutic strategies that leverage RNAi pathways to fight cancer.

Other Investigated Biological Activities

Anti-inflammatory Effects

Derivatives incorporating the phenylpiperidine or a related piperazine moiety have demonstrated significant anti-inflammatory properties in various preclinical models. The mechanisms often involve the inhibition of key inflammatory mediators and pathways.

One area of investigation is the inhibition of cyclooxygenase (COX) enzymes. New derivatives of 1,3,4-oxadiazole containing an arylpiperazine residue have been synthesized and shown to inhibit COX-1 and COX-2 enzymes, which are central to the production of prostaglandins. Some of these compounds displayed strong and preferential COX-2 inhibitory activity. Another study on a pyrrolidin-3-yl derivative found it had significant inhibitory effects on both COX-1 and 5-lipoxygenase (5-LOX) enzymes.

Beyond COX inhibition, certain derivatives modulate pro-inflammatory cytokines. A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to reduce paw edema and decrease the levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. Similarly, a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative was identified as a novel inhibitor of the NLRP3 inflammasome, a protein complex that triggers the release of IL-1β.

Table 2: Anti-inflammatory Activity of Phenylpiperidine-Related Derivatives

| Compound Class/Derivative | Mechanism/Model | Key Finding | Source(s) |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy | Reduced levels of IL-1β and TNF-α. | |

| 1,3,4-Oxadiazole-arylpiperazine hybrids | Enzyme inhibition assay | Showed strong and preferential COX-2 inhibitory activity. | |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative | THP-1 cells (LPS/ATP stimulated) | Inhibited NLRP3-dependent pyroptosis and IL-1β release. | |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Enzyme inhibition assay | Showed moderate anti-COX-1 activity (IC50 = 314 µg/mL) and 5-LOX inhibition (IC50 = 105 µg/mL). |

Neuroprotective Potentials

The potential for phenylpiperidine derivatives to protect neurons from damage and degeneration is an emerging area of research, particularly in the context of ischemic injury and neurodegenerative diseases.

In one study, a series of indanone and piperidine hybrids were designed and synthesized based on the structures of neuroprotective agents like donepezil. Within this series, a specific indanone derivative bearing a 1-methylpiperidine (B42303) moiety, designated compound 4 , showed significant neuroprotective effects in an in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model, which simulates ischemic stroke. Further in vivo experiments confirmed that this compound effectively ameliorated ischemia-reperfusion injury in a middle cerebral artery occlusion model, significantly reducing the brain infarct volume.

Other research has focused on developing agents to combat the neurodegeneration seen in Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is often used to model this disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons. A study focused on 5-(4-pyridinyl)-1,2,4-triazole derivatives, which are structurally related to phenylpiperidines, identified a compound capable of preventing MPTP-induced motor deficits (bradykinesia) and protecting against the loss of tyrosine hydroxylase-positive neurons in the brain. These findings suggest that compounds based on the piperidine scaffold have the potential to interfere with neurodegenerative processes.

Antiallodynic and Antihyperalgesic Effects

Several classes of 1-(4-Phenylpiperidin-1-yl)ethanone analogues and related derivatives have been evaluated for their ability to alleviate neuropathic pain, a condition characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

A lidocaine (B1675312) analogue, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), demonstrated significant antihyperalgesic effects in a rat model of diabetic neuropathy. Local administration of LIA reduced formalin-induced nociceptive behavior more effectively than lidocaine itself.

In models of chemotherapy-induced neuropathic pain, the compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) dose-dependently reduced tactile allodynia in mice treated with oxaliplatin (B1677828) and paclitaxel. This effect was suggested to be partly mediated by the inhibition of TRPV1 and TRPA1 channels.

Other studies have explored pyrrolidine-2,5-dione derivatives, initially developed as anticonvulsants, for their analgesic properties. Certain compounds from this class showed significant antinociceptive effects in a tonic pain model and demonstrated antiallodynic properties in an oxaliplatin-induced peripheral neuropathy model.

Table 3: Antiallodynic and Antihyperalgesic Activity of Phenylpiperidine-Related Derivatives

| Compound Class/Derivative | Pain Model | Key Finding | Source(s) |

|---|---|---|---|

| N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) | Diabetic neuropathy (formalin test) | Significantly reduced hyperalgesic behavior. | |

| 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) | Chemotherapy-induced neuropathy (oxaliplatin) | Dose-dependently reduced tactile allodynia. | |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Chemotherapy-induced neuropathy (oxaliplatin) | Attenuated tactile allodynia. | |

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) | Diabetic neuropathy (streptozotocin) | Showed significant antihyperalgesic and antiallodynic effects. |

Antiviral and Antimalarial Properties (General Piperidine Class)

The piperidine scaffold is a prevalent structural motif in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including antiviral and antimalarial properties. encyclopedia.pub The versatility of the piperidine ring allows for extensive chemical modifications, leading to the development of derivatives with potent and selective therapeutic potential.

Antiviral Activity

Recent research has highlighted the promise of piperidine derivatives as effective antiviral agents. In vitro studies have demonstrated the efficacy of newly synthesized N-substituted piperidine derivatives against the influenza A/Swine/Iowa/30 (H1N1) virus. mdpi.comnih.govnih.gov A comparative analysis revealed that these compounds exhibit antiviral activity comparable to commercially available drugs like oseltamivir (B103847) and rimantadine. mdpi.comnih.govnih.gov

The antiviral effects of these substances were assessed using a therapeutic regimen on the MDCK cell model infected with the influenza A virus. mdpi.comnih.govnih.gov The introduction of a fluorine atom into the structure of these organic compounds has been noted to enhance their bioavailability, metabolic stability, and lipophilicity, which may contribute to their improved interaction with viral protein targets. mdpi.com For instance, certain heterorganic compounds and other derivatives demonstrated significant antiviral activity against the influenza A/H1N1 virus, with some showing efficacy at concentrations similar to or lower than oseltamivir. nih.gov

The general approach to synthesizing these potentially biologically active compounds involves methods like cyanohydrin synthesis to introduce a carboxyl group into the piperidine molecule. mdpi.comnih.gov This has led to the creation of various piperidinecarboxylic acids and their ester derivatives, which have been the subject of these antiviral investigations. mdpi.comnih.gov

| Compound Type | Virus Strain | Key Findings | Reference |

| N-substituted piperidine derivatives | Influenza A/Swine/Iowa/30 (H1N1) | Effective against the virus, comparable to Tamiflu and Rimantadine. | mdpi.comnih.gov |

| Heterorganic piperidine compounds | Influenza A/H1N1 | Showed efficacy comparable to oseltamivir at similar or lower concentrations. | nih.gov |

Antimalarial Activity

The piperidine ring is a key structural feature in the development of new antimalarial agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Studies have shown that 1,4-disubstituted piperidine derivatives possess good selectivity and activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov

In the search for novel antimalarials with fewer side effects and improved efficacy, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated. nih.govnih.gov The antimalarial activity of these compounds was assessed in vitro against the 3D7 and W2 strains of P. falciparum, with cytotoxicity evaluated against HUVEC cells. nih.gov

Pharmacological modulation of the nitrogen atom in the piperidine ring has been shown to be a critical factor in enhancing antimalarial activity. nih.gov For example, while some parent compounds were inactive, their derivatives, after modification at the piperidine nitrogen, exhibited significant activity. nih.gov Notably, certain compounds demonstrated activity comparable to or even exceeding that of chloroquine. nih.govnih.gov

| Compound | P. falciparum Strain | Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Compound 12d | 3D7 | 13.64 nM | - | - | nih.govnih.gov |

| Compound 13b | 3D7 | 4.19 nM | 112 nM | 26.7 | nih.gov |

| Compound 13b | W2 | 13.30 nM | 112 nM | 8.4 | nih.gov |

| Compound 12a | W2 | 11.6 nM | - | - | nih.govnih.gov |

| Chloroquine | 3D7 | 22.38 nM | 37.56 nM | 1.7 | nih.gov |

| Chloroquine | W2 | 134.12 nM | 37.56 nM | 0.3 | nih.gov |

The unique ability of the piperidine structure to be combined with various molecular fragments makes it a valuable scaffold for creating new drugs with potential pharmacological effects, including antimicrobial applications. clinmedkaz.org In silico studies also predict a wide range of biological activities for new piperidine derivatives, further supporting their potential in treating infectious diseases. clinmedkaz.org

Future Directions and Emerging Research Avenues for 1 4 Phenylpiperidin 1 Yl Ethanone

Development of Novel Therapeutic Agents based on the 1-(4-Phenylpiperidin-1-yl)ethanone Scaffold

The inherent versatility of the 1-(4-phenylpiperidin-1-yl)ethanone scaffold has made it a valuable starting point for the creation of new therapeutic agents targeting a wide array of diseases. Researchers have successfully synthesized and evaluated numerous derivatives with promising biological activities.

Derivatives of 1-(4-phenylpiperidin-1-yl)ethanone have shown potential in several therapeutic areas:

Anticancer Agents: The sigma-1 receptor (σ1R) is overexpressed in many types of cancer, making it a viable target for anticancer drug development. rsc.org Docking and molecular dynamics simulation studies have identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for σ1R. rsc.org Its fluorinated analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), has demonstrated good affinity for σ1R and has been evaluated for its potential in imaging tumors expressing this receptor. rsc.org Furthermore, derivatives of 1-(4-(4-methylpiperidin-1-yl)phenyl)ethanone (B2864828) have been investigated for their in vitro activity against various cancer cell lines, including breast, liver, and colon cancer.

Antipsychotics: The phenylpiperazine moiety is known for its antiserotonergic and antidopaminergic activities. researchgate.net By combining the beneficial effects of the biphenyl (B1667301) moiety of bifeprunox (B1207133) with the methylpiperazine moiety of aripiprazole, researchers have designed hybrid structures like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)piperazin-1-yl]ethanones as potential antipsychotics. researchgate.net

Antidepressants: A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and shown to exhibit potent serotonin (B10506) (5-HT) reuptake inhibitory activity, a key mechanism for many antidepressant drugs. nih.gov The most promising compound from this series, A20, demonstrated good pharmacokinetic properties and antidepressant effects in vivo. nih.gov

Antiarrhythmic and Antihypertensive Agents: Novel phenylpiperazine and phenylpiperidine derivatives containing a 3,3-disubstituted pyrrolidin-2-one fragment have been synthesized and evaluated for their affinity for α1-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities. nih.gov One such derivative, 1-(2-hydroxy-3-(4-phenylpiperidin-1-yl)-propylpyrrolidin-2-one (5), was found to be highly active in an adrenaline-induced arrhythmia model in rats. nih.gov

Neuroprotective Agents: Certain derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting cholinesterase.

| Therapeutic Area | Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) and its analogs | Sigma-1 receptor (σ1R) ligand | Good affinity for σ1R, potential for tumor imaging. rsc.org |

| Antipsychotic | 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)piperazin-1-yl]ethanones | Antiserotonergic and antidopaminergic activity | Hybrid structures designed based on existing antipsychotic drugs. researchgate.net |

| Antidepressant | 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin (5-HT) reuptake inhibition | Potent inhibition of 5-HT reuptake and in vivo antidepressant effects. nih.gov |

| Antiarrhythmic/Antihypertensive | Phenylpiperidine derivatives with a pyrrolidin-2-one fragment | α1-adrenoceptor binding | Significant antiarrhythmic and hypotensive activity in animal models. nih.gov |

Advanced Computational Drug Design Approaches

Computational methods are playing an increasingly crucial role in the design and development of novel drugs based on the 1-(4-phenylpiperidin-1-yl)ethanone scaffold. These approaches allow for the prediction of molecular properties and biological activities, thereby accelerating the drug discovery process.

Key computational techniques being applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A nonlinear QSAR study was performed on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists using a neural network method, which helped in hypothesizing a pharmacophore model for structural optimization. nih.gov

3D-QSAR studies on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) have been conducted to understand their inhibitory mechanism and design more effective ligands. nih.gov

Hologram QSAR (HQSAR) analysis has also been applied to a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives to understand the atomic contributions to their inhibitory effect on CCR1. koreascience.kr

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict the binding orientation and affinity of a ligand to its target receptor.

Docking and MD simulation studies were instrumental in identifying 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for the sigma-1 receptor. rsc.org

Molecular dynamics simulations on GABA-Aergic receptors have been used to understand the binding of novel 1,4-benzothiazine-3-one derivatives with anticonvulsant activity. nih.gov

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model was hypothesized for 4-phenylpiperidine derivatives acting as mu opioid agonists to aid in their structural optimization. nih.gov

Density Functional Theory (DFT): DFT studies provide insights into the electronic properties of molecules, which can be correlated with their reactivity and biological activity. DFT studies have been used to analyze the reactivity descriptors of novel anticonvulsant agents. nih.gov

These computational approaches not only rationalize the observed biological activities but also guide the design of new, more potent, and selective analogs of 1-(4-phenylpiperidin-1-yl)ethanone.

Strategies for Overcoming Drug Resistance Mechanisms in Antimicrobial and Anticancer Contexts

Drug resistance is a major challenge in the treatment of both infectious diseases and cancer. The 1-(4-phenylpiperidin-1-yl)ethanone scaffold is being explored for its potential to overcome these resistance mechanisms.

Antimicrobial Resistance: The increasing resistance of bacteria to existing antibiotics necessitates the search for new antimicrobial agents.

Derivatives of 1,4-dihydropyridines, which share structural similarities with some 1-(4-phenylpiperidin-1-yl)ethanone analogs, have shown activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium smegmatis and Staphylococcus aureus. nih.gov The lipophilicity of these compounds appears to play a role in their antibacterial activity. nih.gov

Research into 1,3,4-oxadiazole (B1194373) derivatives has identified compounds with activity against drug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Anticancer Drug Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms.

1,4-naphthoquinones, which can be incorporated into derivatives of the 1-(4-phenylpiperidin-1-yl)ethanone scaffold, have shown anticancer activity and the ability to inhibit STAT3 dimerization, a pathway often implicated in cancer cell survival and proliferation. nih.gov

Thiouracil derivatives have been synthesized that target and inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govnih.gov PARP inhibitors can be particularly effective in cancers with deficiencies in other DNA repair pathways.

Some 1,2,4-oxadiazole (B8745197) derivatives have demonstrated the ability to overcome resistance by exhibiting antiproliferative activity against a panel of cancer cell lines. mdpi.com

| Context | Derivative Class | Mechanism to Overcome Resistance | Target |

|---|---|---|---|